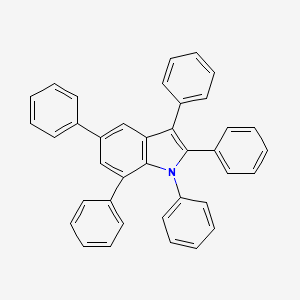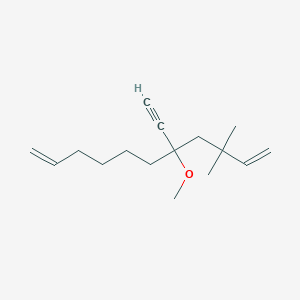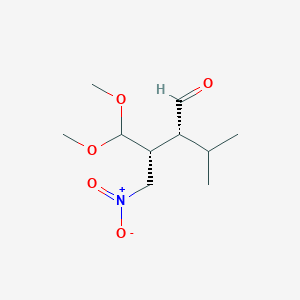
(2R,3R)-4,4-Dimethoxy-3-(nitromethyl)-2-(propan-2-yl)butanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3R)-4,4-Dimethoxy-3-(nitromethyl)-2-(propan-2-yl)butanal is a complex organic compound characterized by its unique structural features It contains a nitromethyl group, two methoxy groups, and an isopropyl group attached to a butanal backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-4,4-Dimethoxy-3-(nitromethyl)-2-(propan-2-yl)butanal typically involves multi-step organic reactions. One common approach is the nitration of a suitable precursor, followed by the introduction of methoxy groups and the formation of the butanal structure. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow reactors and advanced purification methods are employed to achieve high purity and efficiency. The choice of raw materials and reaction conditions is critical to the scalability of the production process.
化学反応の分析
Types of Reactions
(2R,3R)-4,4-Dimethoxy-3-(nitromethyl)-2-(propan-2-yl)butanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitro group to an amine or other functional groups.
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.
科学的研究の応用
(2R,3R)-4,4-Dimethoxy-3-(nitromethyl)-2-(propan-2-yl)butanal has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which (2R,3R)-4,4-Dimethoxy-3-(nitromethyl)-2-(propan-2-yl)butanal exerts its effects involves interactions with molecular targets and pathways. The nitromethyl group can participate in redox reactions, while the methoxy groups influence the compound’s reactivity and stability. The isopropyl group provides steric hindrance, affecting the compound’s binding to enzymes or receptors.
類似化合物との比較
Similar Compounds
- (2R,3R)-4,4-Dimethoxy-3-(hydroxymethyl)-2-(propan-2-yl)butanal
- (2R,3R)-4,4-Dimethoxy-3-(aminomethyl)-2-(propan-2-yl)butanal
- (2R,3R)-4,4-Dimethoxy-3-(methyl)-2-(propan-2-yl)butanal
Uniqueness
(2R,3R)-4,4-Dimethoxy-3-(nitromethyl)-2-(propan-2-yl)butanal is unique due to the presence of the nitromethyl group, which imparts distinct reactivity and potential biological activity. Its stereochemistry also plays a crucial role in its interactions and applications, making it a valuable compound for research and industrial purposes.
特性
CAS番号 |
921935-26-4 |
|---|---|
分子式 |
C10H19NO5 |
分子量 |
233.26 g/mol |
IUPAC名 |
(2R,3R)-4,4-dimethoxy-3-(nitromethyl)-2-propan-2-ylbutanal |
InChI |
InChI=1S/C10H19NO5/c1-7(2)9(6-12)8(5-11(13)14)10(15-3)16-4/h6-10H,5H2,1-4H3/t8-,9+/m0/s1 |
InChIキー |
LMHBHRHNWGVLCL-DTWKUNHWSA-N |
異性体SMILES |
CC(C)[C@@H](C=O)[C@H](C[N+](=O)[O-])C(OC)OC |
正規SMILES |
CC(C)C(C=O)C(C[N+](=O)[O-])C(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


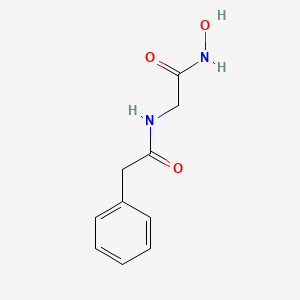
![[Hydroxy(phenyl)methyl]propanedinitrile](/img/structure/B14179650.png)
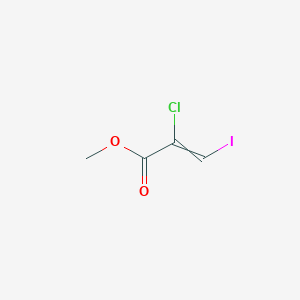
![4-Chloro-N-[5-chloro-2-(hydroxymethyl)phenyl]benzene-1-sulfonamide](/img/structure/B14179660.png)
![1-[2-(Dimethylamino)ethoxy]-2,2,6,6-tetramethylheptane-3,5-dione](/img/structure/B14179664.png)
![4-{[4-(5-Pentyl-1H-pyrazol-3-yl)phenoxy]methyl}benzonitrile](/img/structure/B14179669.png)
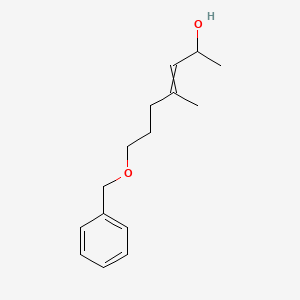

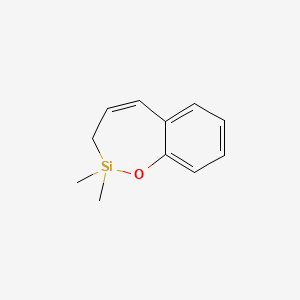
![(6R)-4-Benzyl-6-[4-(benzyloxy)phenyl]morpholin-3-one](/img/structure/B14179703.png)
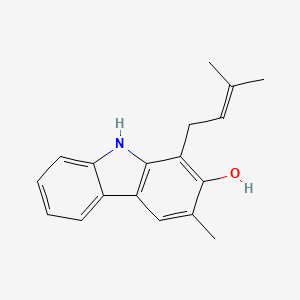
![Tris[3,5-bis(2,4,6-trimethylphenyl)phenyl]phosphane](/img/structure/B14179721.png)
